High-Field Superconducting Performance
In high magnetic fields, reactively sputtered NbN thin films exhibit critical current density (Jc) characteristics comparable to those of Nb3Sn and V3Si thin films. Specifically, at a magnetic field strength of 136 kOe (13.6 T), the Jc-H performance of NbN films is on par with these established high-field superconductors [1]. This demonstrates that NbN thin films are a viable alternative for high-field applications where NbTi fails due to its lower upper critical field of ~10-11 T at 4.2 K [2].
| Evidence Dimension | Critical current density (Jc) in high magnetic field |
|---|---|
| Target Compound Data | Jc comparable to Nb3Sn and V3Si thin films |
| Comparator Or Baseline | Nb3Sn and V3Si thin films (comparator); NbTi (baseline limit) |
| Quantified Difference | Comparable performance at 136 kOe; NbTi upper limit is ~10-11 T |
| Conditions | Reactively sputtered thin films at 4.2 K |
Why This Matters
For procurement in high-field magnet or RF cavity applications, NbN thin films offer a performance envelope that rivals Nb3Sn but with potentially different deposition and fabrication advantages, making it a critical alternative when NbTi is inadequate.
- [1] Bell, H., Shy, Y. M., Anderson, D. E., & Toth, L. E. (1968). Superconducting Properties of Reactively Sputtered Thin-Film Ternary Nitrides, Nb–Ti–N and Nb–Zr–N. Journal of Applied Physics, 39(6), 2797–2803. View Source
- [2] Goodfellow. (2024). Superconducting Composite Wire - Niobium-Titanium (NbTi) Material Information. View Source
